Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-
Description
Chemical Structure: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- (IUPAC: 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid) is a synthetic compound characterized by a propanoic acid backbone substituted with a 2-(4-chloro-N-methylbenzamido)phenyl group at the third carbon. The terminal carboxyl group and hydrophobic aromatic region enable interactions with biological targets, such as cellular retinoic acid-binding protein 1 (Crabp1), promoting cancer cell apoptosis .
Synthesis: The compound is synthesized via coupling reactions involving acid chlorides and aromatic amines. For example, 4-amino-N-methylbenzamide derivatives are reacted with substituted phenylpropanoic acid precursors under controlled conditions, followed by purification via recrystallization .
Biological Activity: Studies highlight its role as a non-genomic activator of Crabp1, enhancing apoptosis in cancer cells without direct nuclear receptor engagement. This mechanism distinguishes it from classical retinoids .
Properties
CAS No. |
83626-94-2 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[2-[(4-chlorobenzoyl)-methylamino]phenyl]butanoic acid |
InChI |
InChI=1S/C18H18ClNO3/c1-20(18(23)14-9-11-15(19)12-10-14)16-7-3-2-5-13(16)6-4-8-17(21)22/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,21,22) |
InChI Key |
MBJNPFAFGCCJCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- typically involves the reaction of 4-chloro-N-methylbenzamide with a suitable butyric acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Chemistry
Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- serves as a reagent in organic synthesis. It is utilized as a building block for the creation of more complex molecules. The compound can undergo various chemical reactions:
- Oxidation: Converts to carboxylic acids or ketones.
- Reduction: Produces alcohols or amines.
- Substitution Reactions: The chlorinated benzamido group can participate in nucleophilic substitutions.
Biological Studies
Research into the biological activities of this compound reveals potential therapeutic properties:
- Antimicrobial Activity: Studies have shown that derivatives of similar compounds exhibit antimicrobial effects, suggesting that butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- may also possess such properties .
- Anti-inflammatory Effects: Its interactions with biological systems are being explored for potential anti-inflammatory applications.
Pharmaceutical Development
The compound's unique structure allows it to interact with specific molecular targets, making it a candidate for drug development:
- Therapeutic Applications: Investigations focus on its efficacy in treating various diseases, particularly those involving inflammation and infection.
Industrial Applications
In the industrial sector, butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to act as a building block for complex molecules enhances its utility in manufacturing processes.
Case Studies
Case Study 1: Antimicrobial Activity
Research conducted on related compounds demonstrated significant antimicrobial effects against various pathogens. The structural similarities suggest that butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- could exhibit comparable efficacy .
Case Study 2: Drug Development
A study on derivatives of butyric acid indicated their potential use in developing anti-inflammatory drugs. The mechanisms involved interactions with specific enzymes and receptors that modulate inflammatory responses.
Mechanism of Action
The mechanism of action of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Differences
Key Observations:
Backbone Variations: The target compound uses a propanoic acid chain, while analogs like Chlorambucil and Compound 6h feature butyric acid. Longer chains may enhance membrane permeability but reduce target specificity . The o-substituted benzamido group in the target compound contrasts with p-substituted groups in Chlorambucil and Compound 6h, affecting steric interactions with biological targets .
Functional Group Impact: Chlorambucil’s bis-chloroethylamino group enables DNA crosslinking via alkylation, a mechanism absent in the target compound’s benzamido-based apoptosis pathway . Compound 6h’s sulfonamido group enhances TXA2 receptor antagonism, whereas the target compound’s benzamido group prioritizes Crabp1 binding .
Halogen Effects :
- The 4-chloro substitution in the target compound balances hydrophobicity and electronic effects, optimizing Crabp1 interaction. In contrast, 3,4-dichloro analogs () may exhibit altered binding kinetics due to increased steric hindrance .
Functional Analog: AGN 193109
Structure: (E)-3-(2-(N-Methyl-4-(methylthio)benzamido)phenyl)propenoic acid. Comparison:
- Shares a phenylpropenoic acid backbone but replaces chlorine with a methylthio group.
- Acts as a retinoic acid receptor (RAR) antagonist, unlike the Crabp1-dependent apoptosis of the target compound .
Biological Activity
Butyric acid, specifically the compound 4-(o-(4-chloro-N-methylbenzamido)phenyl)- (CAS No. 83626-94-2), is a derivative of butyric acid that has garnered attention due to its potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of herbicidal activity and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 331.79 g/mol. The structure features a butyric acid moiety linked to an aromatic ring substituted with a chloro-N-methylbenzamide group.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClNO3 |
| Molecular Weight | 331.79 g/mol |
| CAS Number | 83626-94-2 |
Herbicidal Activity
Butyric acid derivatives, particularly those with phenoxy groups, are known for their herbicidal properties. The compound is classified as a phenoxybutyric herbicide, registered for use in agricultural applications, specifically for controlling broadleaf weeds in crops such as peas. It operates by inhibiting plant growth and development through interference with hormone regulation.
- Mechanism of Action : The herbicide acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants.
- Target Weeds : Effective against species including Canadian thistle, buttercup, mustard, and several others.
Toxicological Profile
The toxicological data indicate that butyric acid derivatives exhibit low to moderate acute toxicity. The primary concerns are related to potential effects on the liver and kidneys.
| Toxicological Endpoint | Value |
|---|---|
| Acute Toxicity | Low to Moderate |
| Main Hazard Concerns | Kidney and Liver Effects |
Pharmacological Potential
Research into the pharmacological applications of butyric acid derivatives has revealed potential benefits in various therapeutic areas:
- Anti-inflammatory Effects : Some studies suggest that butyric acid can exert anti-inflammatory effects, which may be beneficial in treating conditions like inflammatory bowel disease (IBD).
- Anticancer Properties : There is ongoing research into the role of butyric acid in cancer therapy, where it may induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Several studies have investigated the biological activity of butyric acid derivatives:
- Study on Inflammatory Bowel Disease : A clinical trial examined the effects of butyric acid on patients with IBD, showing significant improvement in symptoms and reduction in inflammatory markers.
- Anticancer Research : In vitro studies have demonstrated that butyric acid can enhance the effectiveness of certain chemotherapeutic agents by sensitizing cancer cells to treatment.
Q & A
Q. What are the recommended synthetic routes for preparing Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-, and how can purity be optimized?
Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:
- Step 1: Coupling 4-chloro-N-methylbenzamide to an ortho-substituted phenylbutyric acid precursor via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Step 2: Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity). Monitor intermediates by TLC (silica gel, UV visualization) .
- Optimization: Adjust reaction stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and temperature (0–4°C for amidation) to minimize side products. Use preparative HPLC for chiral resolution if stereoisomers form .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy: 1H/13C NMR in deuterated DMSO to confirm substitution patterns (e.g., ortho coupling in aromatic protons, δ 7.2–8.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+ at m/z 405.12) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) to resolve spatial conformation, particularly the dihedral angle between benzamide and phenylbutyric acid moieties .
Q. How can researchers screen for preliminary biological activity in vitro?
- Antibacterial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition: Test against bacterial phosphopantetheinyl transferase (PPTase) via coupled assays (e.g., malachite green for phosphate release) .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity (IC50 > 50 µM preferred) .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition efficacy across studies be resolved?
Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Methodological strategies include:
- Orthogonal Assays: Compare malachite green (PPTase activity) with radioactive 32P-incorporation assays for validation .
- Isoform-Specific Profiling: Use recombinant PPTase variants (e.g., AcpS vs. Sfp) to identify isoform selectivity .
- Structural Dynamics: Perform molecular dynamics simulations (AMBER/CHARMM) to analyze binding pocket flexibility under varying conditions .
Q. What experimental designs are suitable for elucidating the compound’s mechanism in modulating exosome secretion?
- Pathway Analysis: Treat cell lines (e.g., HeLa) with the compound (10–100 µM) and perform RNA-seq to identify differentially expressed genes (e.g., Rab GTPases, ESCRT components) .
- CRISPR Knockout: Target genes linked to retinoic acid signaling (e.g., CRABP1) to validate dependency .
- Exosome Isolation: Ultracentrifugation (100,000 × g) followed by nanoparticle tracking (NTA) to quantify secretion changes .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- Plasma Protein Binding: Equilibrium dialysis (37°C, 4 hours) to measure free fraction .
- Metabolite ID: High-resolution LC-MS/MS with fragmentation to identify oxidative (e.g., hydroxylation) or hydrolytic metabolites .
Q. What computational methods predict target interactions beyond known enzyme targets?
- Docking Studies: Use AutoDock Vina to screen against kinase or GPCR libraries (PDB structures). Prioritize targets with docking scores < −8 kcal/mol .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrophobic benzamide, acidic butyric moiety) to match databases like ChEMBL .
- Machine Learning: Train QSAR models on antibacterial datasets to predict novel targets (e.g., dihydrofolate reductase) .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies in reported antibacterial activity between in vitro and in vivo models?
- Bioavailability Check: Measure plasma concentrations post-administration (rodent models) to confirm systemic exposure .
- Efflux Pump Inhibition: Co-administer with efflux inhibitors (e.g., PAβN) in vitro to assess resistance mechanisms .
- Infection Model Refinement: Use neutropenic murine thigh infection models with pharmacokinetic/pharmacodynamic (PK/PD) integration .
Q. Why might cytotoxicity vary across cell lines, and how can this be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
